tert-Butyl (4-fluorobenzyl)carbamate
Description
tert-Butyl (4-fluorobenzyl)carbamate is a carbamate-protected amine derivative featuring a 4-fluorobenzyl group. It serves as a key intermediate in organic synthesis, particularly in peptide chemistry and drug discovery, where the tert-butoxycarbonyl (Boc) group acts as a temporary protecting group for amines. The compound is synthesized via reactions such as reductive amination (e.g., using 4-fluorobenzaldehyde and tert-butyl-(3-aminoethyl)carbamate in methanol) or coupling of N-Boc-protected amino acids with 4-fluorobenzylamine . Key characterization data include:
Properties
Molecular Formula |
C12H16FNO2 |
|---|---|
Molecular Weight |
225.26 g/mol |
IUPAC Name |
tert-butyl N-[(4-fluorophenyl)methyl]carbamate |
InChI |
InChI=1S/C12H16FNO2/c1-12(2,3)16-11(15)14-8-9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3,(H,14,15) |
InChI Key |
WVVOFXZIUIAPGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table highlights structural analogs and their key differences:
| Compound Name | Substituents/Modifications | Molecular Formula | Molecular Weight | Key Applications/Notes |
|---|---|---|---|---|
| tert-Butyl (4-fluorobenzyl)carbamate | Base structure with 4-F-benzyl | C₁₂H₁₆FNO₂ | 240.27 | Intermediate in peptide synthesis |
| tert-Butyl (4-bromo-2,6-difluorobenzyl)carbamate | Bromo and difluoro substitution | C₁₂H₁₄BrF₂NO₂ | 322.15 | Halogen-rich; potential for cross-coupling reactions |
| tert-Butyl (2-azidoethyl)(4-fluorobenzyl)carbamate (S8) | Azidoethyl group addition | C₁₄H₁₉FN₄O₂ | 294.15 | Click chemistry applications (azide-alkyne cycloaddition) |
| tert-Butyl 3-ethyl-4-(propylcarbamoyl)phenylcarbamate (46) | Ethyl and propylcarbamoyl substituents | C₂₄H₃₁FN₂O₃ | 414.52 | Enhanced lipophilicity; kinase inhibitor scaffolds |
| tert-Butyl 3-amino-4-fluorobenzylcarbamate | Additional amino group at C3 position | C₁₂H₁₇FN₂O₂ | 240.27 | Dual functionality (amine + Boc protection) |
| tert-Butyl ((4-fluoropiperidin-4-yl)methyl)carbamate | Piperidine ring substitution | C₁₁H₂₀FN₂O₂ | 231.29 | Altered basicity; CNS-targeting drug candidates |
Spectroscopic and Physical Properties
NMR Shifts :
- Thermal Stability: Bromo- and difluoro-substituted analogs (e.g., C₁₂H₁₄BrF₂NO₂) exhibit higher melting points (>100°C) due to halogen-induced crystallinity .
Key Research Findings
Biological Activity : Derivatives like Compound 46 show promise as kinase inhibitors due to carbamoyl and fluorobenzyl groups enhancing target binding .
Synthetic Efficiency : Reductive amination () offers higher yields (~70%) compared to azide-based routes (~45% for S8) .
Structural Insights : X-ray data for tert-ButylN-benzyl-N-[4-(4-fluoro-benzoylmethyl)-2-pyridyl]carbamate reveal torsional angles (e.g., 117.8° for C1-C2-H2) critical for conformational stability .
Q & A
Q. What are the standard synthetic routes for preparing tert-Butyl (4-fluorobenzyl)carbamate?
this compound is typically synthesized via carbamate formation using 4-fluorobenzylamine and di-tert-butyl dicarbonate (Boc anhydride). A common protocol involves reacting equimolar amounts of 4-fluorobenzylamine with Boc anhydride in a polar aprotic solvent (e.g., THF or DCM) at 0–25°C, often with a base like triethylamine or DMAP to neutralize HCl byproducts . Reaction completion is monitored by TLC or LC-MS, and purification is achieved via silica gel chromatography or recrystallization.
Q. How is this compound characterized for structural confirmation?
Structural confirmation relies on spectroscopic methods:
- 1H/13C NMR : Peaks for the tert-butyl group (δ ~1.4 ppm, singlet), aromatic protons (δ 6.8–7.3 ppm for fluorobenzyl), and carbamate NH (δ ~5.5 ppm, broad) are key markers.
- FT-IR : Absorption bands at ~1680–1720 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch) confirm functional groups.
- HRMS : Exact mass matches the molecular formula (C₁₂H₁₅FNO₂, [M+H]+ = 224.1086) .
Q. What are the recommended storage conditions for this compound?
Store in a tightly sealed container under inert gas (N₂/Ar) at 2–8°C. Avoid prolonged exposure to moisture, strong acids/bases, or oxidizing agents, as these can hydrolyze the Boc group or degrade the fluorobenzyl moiety .
Advanced Research Questions
Q. How can solvent choice influence coupling efficiency during Boc protection of 4-fluorobenzylamine?
Solvent polarity impacts reaction kinetics and byproduct solubility. For example:
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 6 | 85 | 98 |
| DCM | 4 | 92 | 99 |
| DMF | 3 | 78 | 95 |
| DCM is preferred due to faster reaction times and higher yields, while DMF may accelerate side reactions (e.g., amine acylation) . |
Q. What strategies resolve discrepancies in reported Boc-deprotection rates under acidic conditions?
Conflicting deprotection rates (e.g., TFA vs. HCl/dioxane) arise from steric effects and electronic factors. For this compound:
- TFA (20% in DCM) : Deprotection completes in 30 min at 25°C due to strong acidity and high Boc-group solubility.
- HCl/dioxane (4M) : Requires 2–4 h at 40°C, with potential fluorobenzyl degradation. Optimize conditions using kinetic studies (monitored by HPLC) and stabilize intermediates via low-temperature quenching .
Q. How can chiral impurities in this compound be detected and resolved?
Chiral impurities from racemic starting materials or incomplete purification are identified via:
- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to separate enantiomers (retention time differences ≥1.5 min).
- X-ray crystallography : Resolve absolute configuration using single crystals grown from ethanol/water mixtures .
Data Contradiction Analysis
Q. Why do NMR spectra of this compound occasionally show unexpected splitting patterns?
Anomalies arise from:
- Rotameric equilibria : The carbamate NH can adopt multiple conformations, causing splitting in 1H NMR. Use elevated temperatures (40°C) or DMSO-d₆ to coalesce signals .
- Fluorine coupling : 19F-1H coupling in the fluorobenzyl group may split aromatic protons. Decoupling experiments or 19F NMR (δ ~-115 ppm) clarify assignments .
Methodological Guidance
Q. What protocols mitigate side reactions during Boc protection of 4-fluorobenzylamine?
Q. How is this compound utilized in multi-step syntheses (e.g., peptide mimetics or kinase inhibitors)?
The Boc group serves as a temporary amine protector. For example:
- Step 1 : Boc-protect 4-fluorobenzylamine.
- Step 2 : Couple with activated esters (e.g., HATU-mediated amidation).
- Step 3 : Deprotect with TFA for subsequent functionalization (e.g., Suzuki coupling or reductive amination) .
Stability and Reactivity
Q. Under what conditions does this compound undergo hydrolysis?
Hydrolysis occurs in:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
